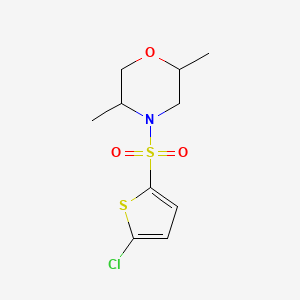
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine, also known as CP-690,550, is a small molecule inhibitor that has been developed as a therapeutic agent for the treatment of autoimmune diseases. This compound has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wirkmechanismus
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By blocking the JAK pathway, 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine prevents the activation of T-cells and B-cells, which are responsible for the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of autoimmune diseases. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine in lab experiments include its high selectivity for JAK enzymes and its ability to inhibit multiple cytokines involved in autoimmune diseases. However, its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research on 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine include the development of more selective JAK inhibitors, as well as the investigation of its potential for the treatment of other autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical use.
Synthesemethoden
The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,5-dimethylmorpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield the final compound.
Wissenschaftliche Forschungsanwendungen
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine has been extensively studied in preclinical and clinical trials for its therapeutic potential in the treatment of autoimmune diseases. It has been shown to selectively inhibit the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines that play a key role in the development and progression of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c1-7-6-15-8(2)5-12(7)17(13,14)10-4-3-9(11)16-10/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFAFHBPZAUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
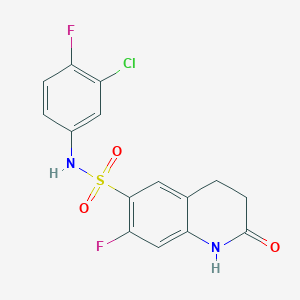
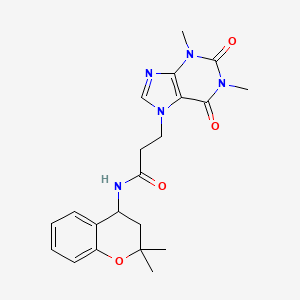
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
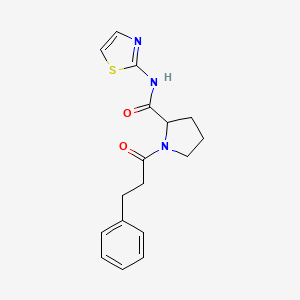
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)
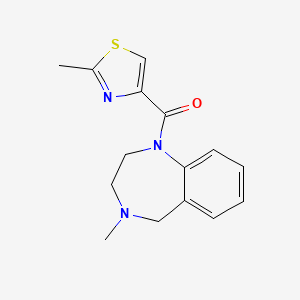
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
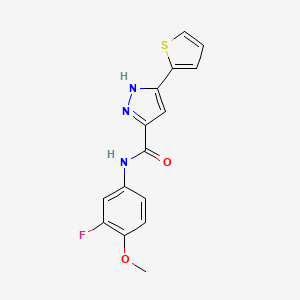
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
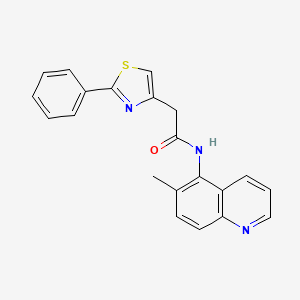
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7563951.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)